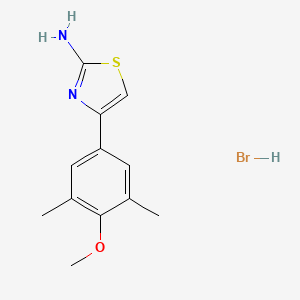![molecular formula C8H12N5OP B12622156 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine CAS No. 919512-63-3](/img/structure/B12622156.png)
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine is a chemical compound with the molecular formula C8H12N5OP and a molecular weight of 225.188 g/mol This compound is known for its unique structure, which includes a purine base linked to a phosphanylmethoxyethyl group
準備方法
The synthesis of 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine typically involves the reaction of a purine derivative with a phosphanylmethoxyethyl reagent under specific conditions. One common synthetic route includes the use of 2-(6-amino-9H-purin-9-yl)ethanol as a starting material, which is then reacted with a phosphanylmethoxy reagent in the presence of a suitable catalyst . The reaction conditions often require controlled temperature and pH to ensure the desired product yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high product purity.
化学反応の分析
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphanylmethoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine derivatives.
科学的研究の応用
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules
Biology: It is studied for its potential role in biochemical pathways and interactions with biological macromolecules. Researchers investigate its binding affinity to enzymes and nucleic acids.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer properties. Studies focus on its ability to inhibit specific enzymes or interfere with viral replication.
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in drug development.
作用機序
The mechanism of action of 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The phosphanylmethoxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the purine base can intercalate with nucleic acids, disrupting their normal function and replication processes. These interactions result in the compound’s biological effects, such as antiviral or anticancer activity.
類似化合物との比較
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine can be compared with other similar compounds, such as:
9-(2-Hydroxyethyl)adenine: This compound has a similar purine base but lacks the phosphanylmethoxy group. It is used in biochemical studies and as a precursor in nucleotide synthesis.
9-(2-Phosphonomethoxyethyl)adenine: This compound contains a phosphonomethoxy group instead of a phosphanylmethoxy group. It is known for its antiviral properties and is used in the treatment of viral infections.
6-(Phosphanylmethoxy)purine: This compound has a similar phosphanylmethoxy group but differs in the position of the substituent on the purine ring. It is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the phosphanylmethoxy group with the purine base, resulting in distinct chemical and biological properties.
特性
CAS番号 |
919512-63-3 |
|---|---|
分子式 |
C8H12N5OP |
分子量 |
225.19 g/mol |
IUPAC名 |
9-[2-(phosphanylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C8H12N5OP/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-14-5-15/h3-4H,1-2,5,15H2,(H2,9,10,11) |
InChIキー |
VABNRAWCMPBFPS-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


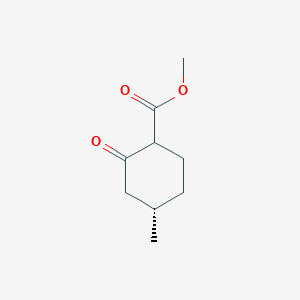
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
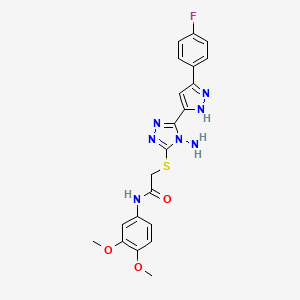
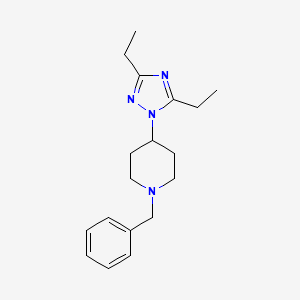
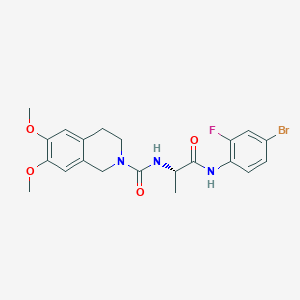
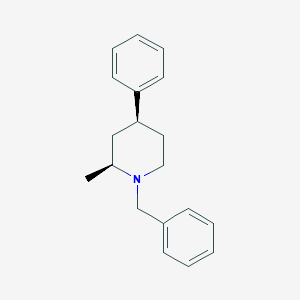
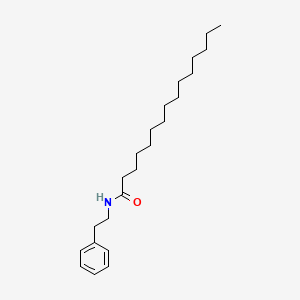
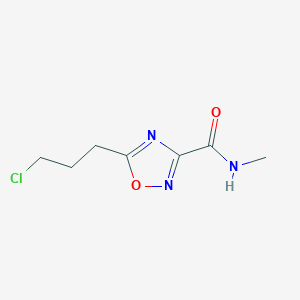
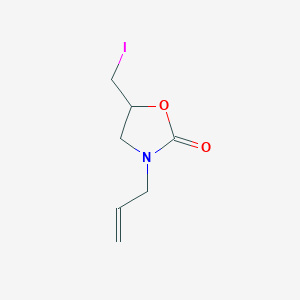
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
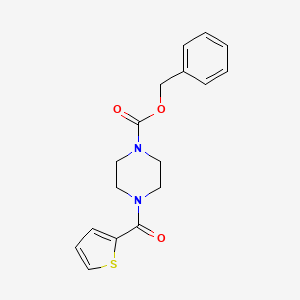
![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
